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3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

Catalog No.
S13457030
CAS No.
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

Product Name

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

IUPAC Name

3-formylbicyclo[1.1.1]pentane-1-carbonitrile

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c8-4-6-1-7(2-6,3-6)5-9/h5H,1-3H2

InChI Key

UKQACJKBLIDXLR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C#N)C=O

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a formyl group and a carbonitrile functional group attached to a bicyclo[1.1.1]pentane framework. The molecular formula for this compound is C8H9NC_8H_9N, and it exhibits interesting chemical properties due to the presence of both electron-withdrawing and electron-donating groups, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

The reactivity of 3-formylbicyclo[1.1.1]pentane-1-carbonitrile is notable due to its functional groups:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

These reactions allow for the functionalization of the compound, enabling the synthesis of numerous derivatives with potential applications in various fields.

Several synthetic routes have been developed to produce 3-formylbicyclo[1.1.1]pentane-1-carbonitrile:

  • Direct Synthesis: One common method involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents under controlled conditions to introduce the formyl and carbonitrile groups.
  • Intermediate Formation: An effective synthetic strategy might include forming an intermediate compound that contains the bicyclic structure followed by subsequent reactions to introduce the desired functional groups.

For example, one synthesis method involves using pyridinium chlorochromate in dichloromethane at room temperature to achieve high yields of the target compound .

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile has potential applications in:

  • Synthetic Organic Chemistry: As a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: Its unique bicyclic structure could be explored in developing new materials with specific properties.

Interaction studies involving 3-formylbicyclo[1.1.1]pentane-1-carbonitrile are crucial for understanding its potential biological effects and mechanisms of action. Research could focus on:

  • Binding Studies: Evaluating how this compound interacts with specific biological targets such as enzymes or receptors.
  • Metabolic Studies: Investigating how metabolic pathways affect the stability and activity of this compound within biological systems.

Such studies would provide insights into its pharmacokinetics and pharmacodynamics, which are essential for drug development.

Several compounds share structural similarities with 3-formylbicyclo[1.1.1]pentane-1-carbonitrile, including:

Compound NameCAS NumberKey Features
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester1113001-78-7Contains acetic acid moiety
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate115913-32-1Contains dicarboxylic acid groups
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate94994-15-7Hydroxymethyl instead of formyl

Uniqueness

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile stands out due to its combination of a formyl group and a carbonitrile group on a bicyclic scaffold, which imparts distinct reactivity and functionalization capabilities compared to other similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

121.052763847 g/mol

Monoisotopic Mass

121.052763847 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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